3-Ethyloxetan-3-OL

Vue d'ensemble

Description

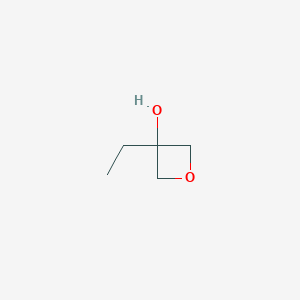

3-Ethyloxetan-3-OL is a chemical compound with the CAS Number: 1416438-41-9 and a linear formula of C5H10O2 .

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Ethyloxetan-3-OL, has been a subject of numerous studies. The methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks . In an effort to develop a practical synthetic protocol for oxetan-3-ol, better results were obtained in the ring-opening reactions of epichlorohydrin with benzoic acids .Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethyloxetan-3-OL are not detailed in the search results, oxetanes in general are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis

3-Ethyloxetan-3-OL has a molecular weight of 102.13 g/mol . It is in liquid form .Applications De Recherche Scientifique

Organic Synthesis: Building Block for Pharmaceutical Compounds

3-Ethyloxetan-3-OL: serves as a versatile building block in organic synthesis. Its oxetane ring, a four-membered cyclic ether, is known for its ring strain, making it a reactive intermediate. This compound can be used to synthesize a variety of pharmaceuticals, where the oxetane ring is incorporated into drug molecules to improve their pharmacokinetic properties .

Material Science: Polymer Precursor

In material science, 3-Ethyloxetan-3-OL is explored as a precursor for the synthesis of novel polymers. The oxetane ring can undergo polymerization reactions to form polyethers, which have applications in creating materials with unique properties such as high resilience and thermal stability .

Medicinal Chemistry: Drug Design and Discovery

The incorporation of oxetane rings, like those in 3-Ethyloxetan-3-OL , into drug candidates is a current trend in medicinal chemistry. These rings can enhance the drug’s ability to bind to biological targets, potentially leading to more effective and selective therapies .

Catalysis: Intermediate in Catalytic Cycles

3-Ethyloxetan-3-OL: can act as an intermediate in various catalytic cycles. Its reactivity can be harnessed in catalytic processes to construct larger, more complex molecules, often with high stereochemical control, which is crucial in the synthesis of chiral compounds .

Agrochemistry: Synthesis of Agrochemicals

In agrochemistry, 3-Ethyloxetan-3-OL is used in the synthesis of agrochemicals. The oxetane ring can be a structural motif in pesticides and herbicides, contributing to the development of new formulations with improved efficacy and reduced environmental impact .

Green Chemistry: Sustainable Chemical Processes

The use of 3-Ethyloxetan-3-OL aligns with the principles of green chemistry. Its potential to participate in reactions under mild conditions and form products with less hazardous waste makes it an attractive candidate for developing sustainable chemical processes .

Mécanisme D'action

Target of Action

Oxetanes, the class of compounds to which 3-ethyloxetan-3-ol belongs, are known to be versatile intermediates in organic synthesis . They can be used to create a wide range of chemical structures, suggesting that their targets could be diverse depending on the specific context of their use.

Mode of Action

The mode of action of 3-Ethyloxetan-3-OL involves its reactivity as an oxetane. Oxetanes are three-membered cyclic ethers that can undergo ring-opening reactions under certain conditions . This property allows 3-Ethyloxetan-3-OL to interact with other molecules and form new compounds, altering the chemical environment in which it is present.

Pharmacokinetics

The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3-Ethyloxetan-3-OL’s action would depend on the specific context of its use, including the other compounds present and the conditions under which the reaction takes place. As an oxetane, 3-Ethyloxetan-3-OL can undergo ring-opening reactions to form new compounds, which could have various effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-Ethyloxetan-3-OL can be influenced by various environmental factors. For instance, the compound’s reactivity as an oxetane is dependent on conditions such as temperature and the presence of certain catalysts . Additionally, factors such as pH and the presence of other compounds can also affect its stability and reactivity.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-ethyloxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-2-5(6)3-7-4-5/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMKEGFTNLFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyloxetan-3-OL | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)

![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B1452436.png)

![3-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1452443.png)